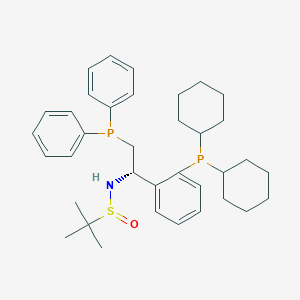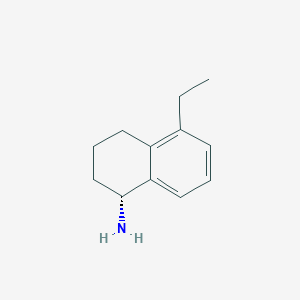
5-Ethyl-3,4-dihydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE: The enantiomer of the compound, with different biological activity.
5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL: A related compound with a hydroxyl group instead of an amine.
5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE: The ketone precursor used in the synthesis of the amine.
Uniqueness
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to specific therapeutic effects, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(1R)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3/t12-/m1/s1 |
Clave InChI |
ASINTLOAQNNRHI-GFCCVEGCSA-N |
SMILES isomérico |
CCC1=C2CCC[C@H](C2=CC=C1)N |
SMILES canónico |
CCC1=C2CCCC(C2=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


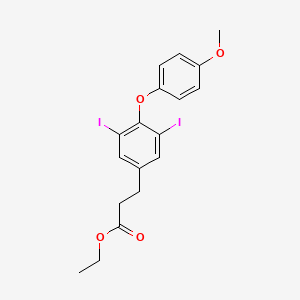
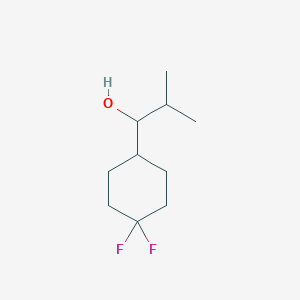
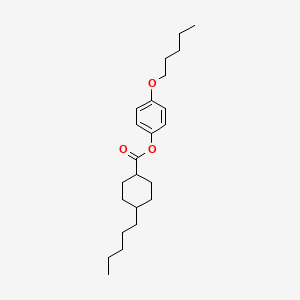
![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)


![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)


![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)
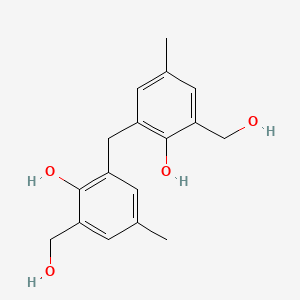

![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)
